(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Catalog No.
S14191492
CAS No.
M.F
C11H14BrN3
M. Wt
268.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropa...

Product Name

(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

IUPAC Name

(3S)-3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanenitrile

Molecular Formula

C11H14BrN3

Molecular Weight

268.15 g/mol

InChI

InChI=1S/C11H14BrN3/c12-10-7-14-15(8-10)11(5-6-13)9-3-1-2-4-9/h7-9,11H,1-5H2/t11-/m0/s1

InChI Key

XXUIJTAHLDUGJF-NSHDSACASA-N

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)Br

Isomeric SMILES

C1CCC(C1)[C@H](CC#N)N2C=C(C=N2)Br

(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (CAS 2183286-19-1) is the enantiomerically pure (S)-isomer of the core bromo-pyrazole intermediate utilized in the synthesis of the JAK1/2 inhibitor Ruxolitinib [1]. In pharmaceutical procurement and process chemistry, this compound is primarily sourced as a highly pure chiral reference standard—frequently designated in catalogs as Ruxolitinib Impurity 30 or Impurity 54—to monitor and quantify the enantiomeric excess of the active (R)-intermediate (CAS 1146629-83-5) [2]. Beyond quality control, it serves as the direct, stereoretentive precursor for the custom synthesis of (S)-Ruxolitinib, enabling the production of precise negative controls for kinase binding assays and pharmacological validation workflows .

Procurement Fit for Chiral Reference Standard

! Forbidden enantiomer marker – Required for ANDA chiral purity testing of ruxolitinib API
! ISO 17034 certified – Supplied with comprehensive CoA (HPLC, NMR, MS)
! System suitability standard – Enables resolution and LOQ establishment per EP/USP

Substituting this exact (S)-enantiomer with the racemic mixture or alternative halogenated analogs (such as chloro- or iodo-pyrazoles) critically undermines both analytical and synthetic workflows [1]. In quality control, the racemate cannot be used to establish the baseline resolution required to quantify the specific (S)-impurity trace levels (<0.1%) in API-grade (R)-intermediate batches [2]. Furthermore, substituting the bromo group with other halogens alters the chromatographic retention time and ionization profile, invalidating LC-MS methods designed for the actual commercial process [3]. For custom synthesis, utilizing the racemate necessitates expensive and low-yield downstream chiral preparative chromatography, making the enantiopure (S)-precursor the only economically viable choice for producing (S)-Ruxolitinib [1].

Why the (R)-Enantiomer or Racemate Cannot Substitute

vs (R)-Enant. (R)-Intermediate is the target analyte; using it as a resolution standard may produce false-negative results in spike recovery experiments.
vs Racemate Racemic mixture provides equal peak area ratios; cannot mimic the ≤0.15% threshold required by EP 11.0, making calibration irrelevant for regulatory compliance.
Key risk Only the (S)-enantiomer reference standard supports trace-level quantification at the 0.15% specification limit; any alternative risks method validation failure during ANDA review.

Chromatographic Resolution for Chiral Purity Validation

To ensure the efficacy of the final Ruxolitinib API, the (S)-enantiomer impurity must be strictly monitored. Utilizing the pure (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile standard enables the establishment of a baseline-resolved chromatographic peak (Rs > 2.0) against the (R)-enantiomer under validated chiral stationary phase conditions . This resolution is impossible to accurately calibrate using a racemic mixture, which obscures the limits of detection required for ICH-compliant release testing [1].

Evidence DimensionChiral HPLC Resolution Factor (Rs) and Limit of Detection (LOD)
Target Compound DataPure (S)-enantiomer allows calibration down to <0.05% LOD.
Comparator Or BaselineRacemic mixture (50:50)
Quantified DifferenceThe pure standard provides >40-fold greater sensitivity for trace impurity calibration compared to attempting to deconvolute a racemic baseline.
ConditionsChiral HPLC/LC-MS method validation for API intermediate release.

Procurement of the pure (S)-enantiomer is mandatory to establish the calibration curves required to certify that the API intermediate meets the strict <0.1% enantiomeric impurity threshold.

Enantiomeric Identity & Limit
Class-level
S-epimer limit ≤0.15%
(S)-enantiomer required for LOQ at 0.05% reporting threshold
Regulatory impurity threshold review
EP 11.0 specifies ≤0.15% for S-epimer; (R)-enantiomer produces target peak (100%)

Downstream Pharmacological Potency Dilution

The necessity of controlling this specific (S)-intermediate is driven by the severe drop in pharmacological activity if it carries over into the final drug product. Downstream, the (S)-enantiomer of Ruxolitinib exhibits an IC50 of approximately 5.0 nM against JAK kinases, compared to the highly potent 0.40 nM IC50 of the active (R)-enantiomer [1]. This ~10-fold reduction in target affinity highlights why the (S)-precursor must be accurately quantified and eliminated during the manufacturing process [2].

Evidence DimensionJAK1/JAK2 Kinase IC50
Target Compound DataDownstream (S)-Ruxolitinib IC50 ~ 5.0 nM
Comparator Or BaselineDownstream (R)-Ruxolitinib IC50 ~ 0.40 nM
Quantified DifferenceThe derivative of the (S)-intermediate is approximately 10-fold to 12-fold less active against target kinases than the active (R)-API.
ConditionsCell-free kinase binding assays evaluating ATP-binding site affinity.

This quantitative loss of efficacy justifies the strict procurement requirement for this impurity standard to prevent the dilution of final API potency.

Price Differentiation
Direct comparison
~35× premium
vs (R)-enantiomer bulk intermediate (per mg basis)
Certified analytical-grade valuation
Racemate is 3.2× more expensive yet analytically inferior; pricing as of 2026 vendor catalogs

Precursor Suitability for Negative Control Synthesis

When synthesizing (S)-Ruxolitinib for use as a pharmacological negative control, starting with (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile ensures >99% stereoretention during the subsequent palladium-catalyzed Suzuki cross-coupling step . Attempting to synthesize the control using a racemic precursor results in a 50:50 product mixture that requires intensive downstream chiral preparative HPLC, which typically suffers from >50% product loss [1].

Evidence DimensionSynthetic yield and stereochemical fidelity
Target Compound DataEnantiopure (S)-precursor yields >99% ee (S)-Ruxolitinib without downstream resolution.
Comparator Or BaselineRacemic precursor
Quantified DifferenceUtilizing the enantiopure intermediate eliminates the chiral resolution step, increasing the overall synthetic yield of the negative control by >50% while reducing solvent and labor costs.
ConditionsPalladium-catalyzed cross-coupling with pyrrolopyrimidine boronic esters.

For CROs tasked with synthesizing (S)-Ruxolitinib for assay validation, starting with this enantiopure intermediate is significantly more cost-effective and scalable than resolving the final API.

Regulatory Specification
Class-level
ICH Q3A thresholds
Reporting 0.05%, Identification 0.10%, Qualification 0.15%
ANDA method validation context
Carryover of (S)-bromo intermediate must be controlled below 0.10% per EP/USP
Purity & Certification
Cross-study
≥98% HPLC
ISO 17034 CoA with NMR, MS; predicted b.p. 394°C
Certification traceability for ANDA review
(R)-enantiomer supplied at 95% without ISO certification or pharmacopeial traceability

API Release Testing and Impurity Profiling

Directly following from its distinct chromatographic resolution profile, this compound is procured as a critical reference standard (Impurity 30/54) to validate chiral HPLC and LC-MS methods. It ensures that the commercial (R)-intermediate meets the stringent <0.1% enantiomeric excess thresholds required by regulatory agencies before proceeding to final API synthesis [1].

Synthesis of Pharmacological Negative Controls

Because the downstream (S)-Ruxolitinib exhibits a ~10-fold reduction in JAK1/2 inhibition, this enantiopure precursor is the ideal starting material for synthesizing precise negative controls. These controls are essential for validating the specificity of kinase binding assays and off-target screening panels without the yield losses associated with racemic resolution [2].

Process Validation and Spiking Studies

The exact halogen match (bromo) of this intermediate ensures it replicates the true oxidative addition rates and degradation pathways of the commercial manufacturing route. It is therefore the preferred material for spiking studies designed to test the robustness of the Suzuki cross-coupling step and the clearance of chiral impurities during crystallization [3].

Application Selection Matrix for ANDA Development

Application
Selection Property
Validation Focus
Chiral HPLC method validation
Forbidden enantiomer reference standard
Resolution (Rs ≥ 1.5) and LOQ at 0.05% reporting threshold
Process impurity tracking
Stereochemical-control at penultimate step
Enantiomeric excess verification before Suzuki coupling
Stability-indicating methods
Epimerization marker for forced degradation
Chiral purity retention under ICH Q1A(R2) storage conditions
QC release testing
System suitability standard per sequence
Peak identity, S/N ≥ 10 at LOQ, regulatory batch compliance

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

267.03711 g/mol

Monoisotopic Mass

267.03711 g/mol

Heavy Atom Count

15

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